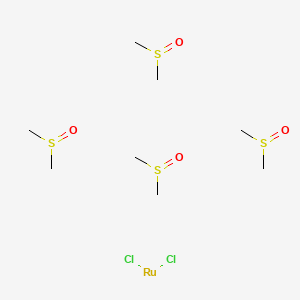
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II
Vue d'ensemble
Description
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II is a coordination compound with the formula RuCl2(dmso)4, where DMSO is dimethylsulfoxide . Both cis and trans isomers are known, but the cis isomer is more common . The cis isomer is a yellow, air-stable solid that is soluble in some organic solvents . These sulfoxide complexes are used in the synthesis of various ruthenium (ii) complexes .
Synthesis Analysis
The complexes were first prepared in 1971 by heating DMSO solutions of ruthenium trichloride under a hydrogen atmosphere . Modern procedures have been developed which avoid hydrogen gas, either using ascorbic acid or refluxing DMSO to reduce the ruthenium .Molecular Structure Analysis
The cis isomer illustrates linkage isomerism for the DMSO ligand . One of the two dmso ligands that are cis to both chloride ligands is O-bonded while the other three dmso ligands are S-bonded . In the trans isomer, which is also yellow, all four dmso ligands are S-bonded .Chemical Reactions Analysis
This compound can be used as a catalyst for the β-alkylation of secondary alcohols via a hydrogen auto-transfer process . It can also be used for the oxidation of thioethers (S) to sulfoxides by N-methylmorpholine N-oxide (NMO) .Physical And Chemical Properties Analysis
The cis isomer of Dichlorotetrakis(dimethyl sulfoxide)ruthenium II is a yellow, air-stable solid . It is soluble in some organic solvents . The compound has a molar mass of 484.51 g/mol .Applications De Recherche Scientifique
1. As a Source Material for New Ruthenium(II) Complexes Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) has been identified as a valuable starting material for the synthesis of new ruthenium(II) complexes. This application is significant due to the complex's mixed sulfur and oxygen coordination sites, which make it a versatile precursor for further chemical reactions and syntheses (Evans, Spencer, & Wilkinson, 1973).
2. In Synthesis and Characterization of Ruthenium(II) Complexes It has been used in the synthesis of bis(dimethyl sulfoxide)bis(flavonato)ruthenium(II) complexes. These complexes were characterized extensively, providing insights into their stereochemistry and potential structures. This research contributes to the understanding of the chemical behavior of ruthenium(II) complexes in various conditions (Silva, Cavaleiro, Tarrago, & Marzin, 1994).
3. In Structural Studies of Ruthenium Complexes Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) has been crucial in structural studies of ruthenium complexes. For example, its reaction with 2,3,5,6-tetra-2-pyridylpyrazine led to the synthesis of a dinuclear complex, providing valuable insights into the coordination chemistry of ruthenium (Yap, Hadadzadeh, & Crutchley, 2006).
4. For Synthesizing Novel Polymorphs This compound has been used in synthesizing new polymorphs of ruthenium(II) complexes. Its reaction with 3-amino-2-chloropyridine yielded a new monoclinic polymorph of the complex, contributing to the diversity of known ruthenium(II) structures (Georgieva, Gencheva, Shivachev, & Nikolova, 2008).
Orientations Futures
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II has attracted attention as a potential anticancer agent . Continued research has led to the development of several related dmso-containing ruthenium compounds, some of which have undergone early-stage clinical trials . It can also be used as a precursor in the synthesis of other ruthenium complexes .
Propriétés
IUPAC Name |
dichlororuthenium;methylsulfinylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDEUKQHKMAOI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2O4RuS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149364 | |
| Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
CAS RN |
59091-96-2, 11070-19-2 | |
| Record name | cis-Dichlorotetrakis(DMSO)ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59091-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methylsulfinyl)methane - dichlororuthenium (4:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B1209114.png)




![Benzo[c]thiophene](/img/structure/B1209120.png)


![9-Amino-12-[carboxy(hydroxy)methyl]-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1209126.png)

![N4-(4-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B1209131.png)